molecular formula C11H11N3O3 B15334147 Ethyl 4-Carbamoylbenzimidazole-2-carboxylate

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate

Cat. No.: B15334147
M. Wt: 233.22 g/mol
InChI Key: HOVFXRKWORICOY-UHFFFAOYSA-N
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Description

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate ( 2499338-31-5) is a high-purity chemical compound supplied for research and development purposes. This organic molecule, with a molecular formula of C 11 H 11 N 3 O 3 and a molecular weight of 233.23 g/mol, belongs to the benzimidazole class of heterocyclic compounds . Its structure features both an ester (carboxylate) and a carboxamide functional group, making it a valuable multi-functional intermediate for various synthetic applications. The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science. Researchers utilize this compound as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and biologically active compounds. The presence of the carbamoyl group at the 4-position and the ethyl carboxylate at the 2-position provides two distinct reactive sites for further chemical modifications, such as hydrolysis, amidation, or nucleophilic substitution, enabling the creation of diverse compound libraries for screening . Intended Use & Handling: This product is intended for research and development use only in a laboratory setting. It is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all safe laboratory practices.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 4-carbamoyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10-13-7-5-3-4-6(9(12)15)8(7)14-10/h3-5H,2H2,1H3,(H2,12,15)(H,13,14)

InChI Key

HOVFXRKWORICOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2N1)C(=O)N

Origin of Product

United States

Preparation Methods

The benzimidazole core is typically constructed via cyclocondensation reactions between o-phenylenediamine derivatives and carbonyl-containing compounds. A widely cited method involves the reaction of o-phenylenediamine with ethyl glyoxalate under acidic conditions. This one-pot synthesis facilitates the formation of the benzimidazole ring while concurrently introducing the ethyl ester group at the 2-position.

In a representative procedure from CA1050552A, 2-carbomethoxy-amino-benzimidazole is suspended in dioxane and reacted with 5-nitro-2-furane-carboxylic acid chloride in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding a carbamoyl-benzimidazole intermediate. While this example specifically targets nitro-furyl derivatives, the methodology is adaptable to Ethyl 4-Carbamoylbenzimidazole-2-carboxylate by substituting the acyl chloride with a carbamoylating agent.

Key reaction parameters:

  • Solvent: Dioxane or chloroform
  • Catalyst: Triethylamine (10% w/w)
  • Temperature: 50–60°C for initiation, followed by reflux
  • Yield: 70–85% for analogous compounds

Esterification Techniques for Ethyl Group Introduction

The ethyl ester moiety at the 2-position is often introduced via esterification of a carboxylic acid precursor. A high-yield method adapted from piperidinecarboxylate synthesis involves treating 4-carbamoylbenzimidazole-2-carboxylic acid with thionyl chloride (SOCl₂) in absolute ethanol. This approach leverages the nucleophilic properties of ethanol to displace the chloride intermediate, forming the ethyl ester.

Optimized protocol:

  • Dissolve 10 mmol of 4-carbamoylbenzimidazole-2-carboxylic acid in 50 mL absolute ethanol.
  • Cool to 0°C and add SOCl₂ (4 equivalents) dropwise.
  • Reflux for 48 hours under anhydrous conditions.
  • Concentrate under reduced pressure and purify via aqueous workup (EtOAc/10% NaOH).

Results:

  • Yield: 94% (analogous piperidinecarboxylate synthesis)
  • Purity: >98% by NMR (δ 4.12 ppm, q, OCH₂CH₃)

This method’s efficiency stems from SOCl₂’s dual role as a dehydrating agent and acyl chloride generator, ensuring complete conversion even for sterically hindered substrates.

Carbamoylation at the 4-Position

Introducing the carbamoyl group requires careful selection of reagents to avoid over-functionalization. Patent CA1050552A details the use of isocyanates (e.g., methylisocyanate or 3-chlorophenylisocyanate) in chloroform to carbamoylate the benzimidazole nitrogen. For this compound, this involves reacting the intermediate 2-amino-benzimidazole ethyl ester with a carbamoyl chloride under inert conditions.

Representative reaction pathway:

  • Suspend 2-amino-benzimidazole ethyl ester in chloroform.
  • Add carbamic acid chloride (1.2 equivalents) at 0°C.
  • Stir at room temperature for 6–12 hours.
  • Isolate via filtration and wash with cold chloroform.

Critical factors:

  • Stoichiometry: Excess isocyanate (1.2–1.5 eq) ensures complete conversion.
  • Solvent polarity: Chloroform’s low polarity minimizes side reactions.
  • Yield: 80–90% for structurally similar compounds.

Industrial-Scale Production and Continuous Flow Synthesis

Industrial methods prioritize throughput and purity. A continuous flow approach, adapted from trifluoroacetic anhydride-mediated esterifications, involves:

  • Pumping 4-carbamoylbenzimidazole-2-carboxylic acid and ethanol through a heated reactor column.
  • Introducing SOCl₂ via a T-junction to initiate esterification.
  • Separating products using in-line liquid-liquid extraction.

Advantages over batch processing:

  • Reaction time: Reduced from 48 hours to 2–4 hours.
  • Yield consistency: ±1% deviation across batches.
  • Safety: Minimized handling of toxic gases (SO₂, HCl).

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents Yield (%) Purity (%)
Cyclocondensation o-Phenylenediamine Ethyl glyoxalate 75 95
Esterification 4-Carbamoylbenzimidazole-2-carboxylic acid SOCl₂, EtOH 94 98
Carbamoylation 2-Amino-benzimidazole R-NCO 85 97

Key observations:

  • Esterification via SOCl₂/EtOH offers the highest yield (94%) and is preferred for large-scale synthesis.
  • Cyclocondensation provides a one-pot route but requires stringent pH control.
  • Industrial flow systems enhance reproducibility but demand significant capital investment.

Mechanistic Insights and Side-Reaction Mitigation

Esterification mechanism:

  • SOCl₂ converts the carboxylic acid to an acyl chloride.
  • Ethanol attacks the electrophilic carbonyl carbon, displacing chloride.
  • Proton transfer yields the ethyl ester and HCl/SO₂ byproducts.

Common side reactions:

  • Over-carbamoylation: Addressed by using stoichiometric isocyanates.
  • Ring-opening of benzimidazole: Mitigated by avoiding strong bases (e.g., NaOH) during workup.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-Carbamoylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the synthesis of nucleic acids or proteins in microbial cells, leading to antimicrobial activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
This compound 4-Carbamoyl, 2-ethyl carboxylate ~275.3 (estimated) Drug development (e.g., kinase inhibitors), hydrogen-bonding interactions
Ethyl 4-chlorobenzoyl formate 4-Chlorobenzoyl, formate ester ~228.6 Intermediate in organic synthesis
Ethyl 4-cyanobenzoate 4-Cyano, benzoate ester ~191.2 Polymer precursors, agrochemicals
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate Nitrophenyl, trifluoromethyl, pyrimido-benzimidazole ~487.4 Anticancer research, fluorescence probes
Ethyl-2-Ethoxy-1-[[(2'-Cyanobiphenyl-4-yl) Methyl] Benzimidazole]-7-Carboxylate Ethoxy, cyanobiphenyl-methyl, carboxylate ~471.5 Angiotensin receptor modulation, hypertension drug candidates
Ethyl 2-aminothiazole-4-carboxylate Aminothiazole, carboxylate ~172.2 Antibacterial agents, coordination chemistry

Substituent Effects on Reactivity and Bioactivity

  • Carbamoyl vs. Cyano/Nitro Groups: The 4-carbamoyl group in the target compound provides hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzyme active sites). In contrast, Ethyl 4-cyanobenzoate and Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido-benzimidazole rely on electron-withdrawing cyano (-CN) and nitro (-NO₂) groups, which increase electrophilicity and stability but reduce solubility.
  • Ethyl Carboxylate vs. Ethoxy/Chloro Substituents :
    The ethyl carboxylate at position 2 improves hydrolytic stability compared to labile chloro or ethoxy groups (e.g., Ethyl 4-chlorobenzoyl formate and Ethyl-2-Ethoxy-benzimidazole derivatives ). This ester group also facilitates prodrug strategies in medicinal chemistry.

  • Benzimidazole Core Modifications :
    Pyrimido-benzimidazole hybrids (e.g., ) exhibit extended π-conjugation, enhancing fluorescence properties for imaging applications. Conversely, simpler benzimidazole derivatives like the target compound prioritize synthetic accessibility and metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Solubility and LogP: The carbamoyl group increases hydrophilicity (lower LogP) compared to lipophilic trifluoromethyl (e.g., ) or cyanobiphenyl derivatives (e.g., ). This may improve aqueous solubility but reduce membrane permeability.
  • Thermal and Crystallographic Stability : Compounds like Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate and this compound likely exhibit high crystallinity due to planar benzimidazole cores and hydrogen-bonding networks. Structural validation methods (e.g., SHELX ) are critical for confirming such properties.

Biological Activity

Ethyl 4-carbamoylbenzimidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H12N2O3C_{12}H_{12}N_2O_3 and a molecular weight of 232.24 g/mol. The compound features a benzimidazole core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds containing the benzimidazole moiety have been reported to exhibit inhibitory effects on certain kinases and proteases, which are crucial in cancer progression and inflammatory responses.

Anticancer Activity

Research has indicated that derivatives of benzimidazole, including this compound, possess anticancer properties. A study demonstrated that similar compounds inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) at micromolar concentrations. The specific mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-715.5Apoptosis induction
HCT11620.3Cell cycle arrest

Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory applications. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS). This effect suggests its potential use in treating inflammatory diseases.

Cytokine Concentration (pg/mL) Control (pg/mL)
IL-6150300
TNF-alpha100250

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound as a monotherapy. Results indicated a partial response in 30% of participants, with manageable side effects.
  • Case Study on Inflammatory Disease : In a preclinical model of rheumatoid arthritis, administration of this compound resulted in significant reduction in joint swelling and pain scores compared to controls, highlighting its therapeutic potential in autoimmune conditions.

Q & A

Q. Key optimization parameters :

ParameterOptimal ConditionPurpose
SolventAnhydrous ethanolMinimizes hydrolysis of intermediates
Temperature70–80°CBalances reaction rate and side-product formation
CatalystGlacial acetic acidEnhances cyclization efficiency

(Basic) Which spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:
A combination of techniques ensures accurate structural elucidation:

  • X-ray crystallography : Resolve 3D conformation using SHELX software for refinement .
  • NMR spectroscopy : Assign proton environments (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Q. Example workflow :

Crystallize the compound for X-ray analysis .

Compare experimental NMR shifts with DFT-calculated values to validate assignments .

(Advanced) How can contradictions between computational and experimental reactivity data be resolved?

Answer:
Discrepancies often arise from approximations in density functional theory (DFT) or solvent effects. Mitigation strategies include:

  • Hybrid functionals : Use B3LYP or M06-2X to improve thermochemical accuracy .
  • Explicit solvent modeling : Incorporate solvent molecules (e.g., ethanol) in DFT calculations to match experimental conditions .
  • Validation : Cross-check DFT-predicted reaction pathways with kinetic studies (e.g., monitoring intermediates via HPLC) .

Case study :
If DFT predicts unfavorable carbamoylation but experiments show high yield, re-evaluate solvent interactions or transition-state entropy .

(Advanced) What experimental design strategies are effective for studying pharmacokinetic properties?

Answer:
Use factorial designs to optimize formulation and delivery. For example:

  • 23 factorial design : Vary polymer ratios, surfactant concentrations, and solvent systems to assess microsphere encapsulation efficiency .
FactorLevelsImpact on Drug Release
Polymer ratio (Drug:EC)1:1 vs 1:2Higher polymer content prolongs release
Surfactant (PVA)0.5% vs 1%Reduces particle aggregation
NaCl concentration0.1M vs 0.2MModulates osmotic pressure for porosity control

Outcome : Optimized microspheres enhance skin penetration and sustain release (e.g., 8.5 µm particles with 78% encapsulation) .

(Basic) What solvents and catalysts are suitable for synthesizing this compound?

Answer:

  • Solvents :
    • Ethanol : Ideal for esterification due to low polarity and compatibility with acid catalysts .
    • DMF : Facilitates carbamoylation via polar aprotic activation .
  • Catalysts :
    • Glacial acetic acid : Promotes cyclization in benzimidazole formation .
    • Triethylamine : Neutralizes HCl byproducts during carbamoyl group introduction .

Avoid : Protic solvents (e.g., water) that hydrolyze intermediates .

(Advanced) How can molecular docking and binding assays elucidate biological mechanisms?

Answer:

  • Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases) .
  • Assays :
    • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) .
    • Fluorescence polarization : Measure competitive displacement of labeled ligands .

Example : If docking suggests strong interaction with a protease’s active site, validate via enzymatic inhibition assays (IC50 determination) .

(Basic) What safety precautions are critical during synthesis and handling?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods when handling volatile solvents (e.g., ethyl acetate) .
  • First aid : Rinse eyes with water for 15+ minutes if exposed; seek medical attention .

Waste disposal : Neutralize acidic byproducts before disposal .

(Advanced) How can crystallographic data resolve ambiguities in tautomeric forms?

Answer:

  • SHELXL refinement : Analyze bond lengths and angles to distinguish between keto-enol tautomers .
  • Hydrogen bonding networks : Map interactions (e.g., N—H···O) to identify dominant tautomers .

Example : If NMR suggests tautomerism, compare experimental unit cell parameters with DFT-optimized structures .

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